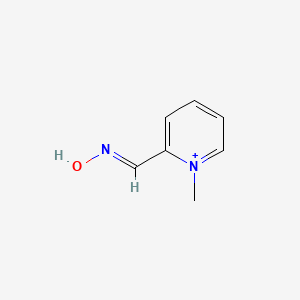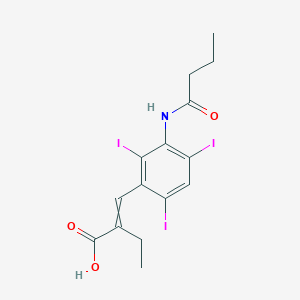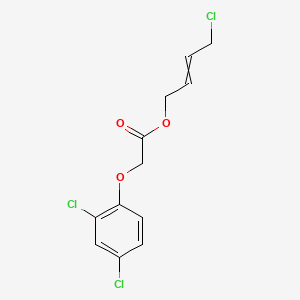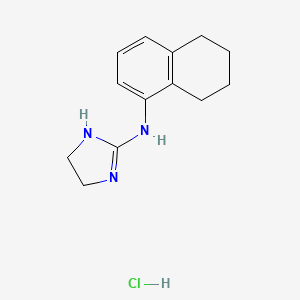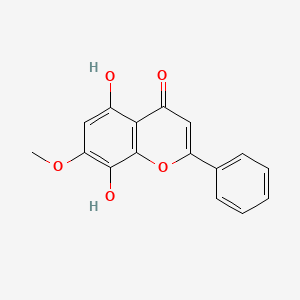
Food orange 2
Descripción general
Descripción
Food Orange 2, also known as C.I. Food Orange 2 or alpha-naphthol orange, is a chemical compound with the formula C₁₆H₁₂N₂O₇S₂ . It’s an azo dye that’s not permitted in food preparations due to potential adverse health effects .
Synthesis Analysis
The synthesis of Food Orange 2 involves the diazotization of sulfanilic acid and the reaction of the resulting diazonium salt with 2-naphthol . The process involves several steps, including the formation of a diazonium suspension and the reaction of this suspension with a solution of 2-naphthol in sodium hydroxide .Molecular Structure Analysis
The molecular structure of Food Orange 2 consists of a naphthalene ring linked to a phenyl ring through an azo group . The molecule also contains two sulfonic acid groups, which contribute to its solubility in water .Chemical Reactions Analysis
Food Orange 2 can undergo oxidation reactions. In a study, an irreversible oxidation peak at 0.68 V was observed for Food Orange 2 in a pH 4.4 HAc–NaAc buffer .Aplicaciones Científicas De Investigación
Utilization of Citrus By-Products in Animal Feed : By-products from citrus fruits, such as orange, are used in the diet of ruminants as a source of energy and as a supplement or alternative for forage, reducing the environmental impact of waste (Nunez Ac et al., 2021).
Nutraceutical Development from Orange By-Products : Orange by-products contain bioactive compounds useful for developing nutraceuticals for treating non-communicable diseases. Their use aligns with the global sustainable food agenda (Jessica Elizabeth Pineda-Lozano et al., 2022).
Antifungal Properties of Citrus Essential Oils : Essential oils from citrus fruits, including oranges, exhibit antifungal activity against common food spoilage molds, offering potential as natural food preservatives (M. Viuda‐Martos et al., 2008).
Antioxidant and Anti-inflammatory Effects : Extracts from red oranges (a variant of Citrus sinensis) show antioxidant and anti-inflammatory properties, suggesting potential for topical use in mitigating certain skin pathologies (V. Cardile et al., 2010).
Citrus Waste in Functional Foods Development : Bioactive compounds from citrus waste, including that of oranges, are used to develop functional foods with various health benefits like anti-aging, antidiabetic, and cardiovascular-protective activities (Zahra Maqbool et al., 2023).
Antibacterial Activity of Orange Essential Oils : Essential oils from oranges exhibit antibacterial activity, particularly against Staphylococcus aureus and Listeria monocytogenes, making them suitable for food safety applications (J. A. do Evangelho et al., 2019).
Enhanced Nutritional Properties through Genetic Engineering : Metabolic engineering in oranges can enhance specific antioxidants like β-carotene, boosting the fruit's health benefits (E. Pons et al., 2014).
Valorization of Citrus Bio-Waste : The review discusses different practices for valorizing citrus bio-waste, including its use in the functional food industry and its bioactive compounds' therapeutic applications (M. Farag et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
disodium;6-hydroxy-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECHAJXICNIUQL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893685 | |
| Record name | Disodium 6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Food orange 2 | |
CAS RN |
2347-72-0, 85283-70-1 | |
| Record name | Food orange 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-5-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085283701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOOD ORANGE 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HF83708U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



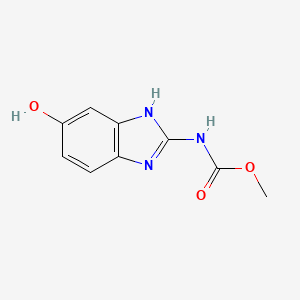
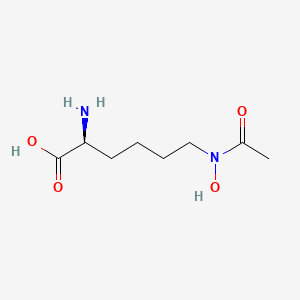

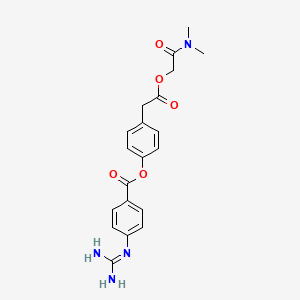
![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)
